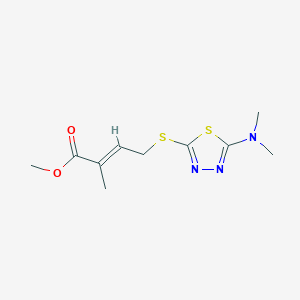
methyl (E)-2-methyl-4-(4-nitroimidazol-1-yl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-2-methyl-4-(4-nitroimidazol-1-yl)but-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential application in medicine and biology. This compound is also known as MNIB, and it belongs to the class of nitroimidazole derivatives.
Wirkmechanismus
MNIB exerts its anticancer effects through the generation of reactive oxygen species (ROS) in hypoxic tumor cells. The nitro group in MNIB is reduced under low oxygen conditions, leading to the formation of a highly reactive intermediate that can interact with cellular components and induce oxidative stress. This oxidative stress can lead to DNA damage, protein oxidation, and lipid peroxidation, ultimately resulting in cell death.
Biochemical and Physiological Effects
MNIB has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, MNIB has been shown to have anti-inflammatory effects, as well as the ability to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of MNIB as a research tool is its selective targeting of hypoxic tumor cells, which can be useful in studying the biology of these cells. However, one limitation of MNIB is its potential toxicity, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on MNIB. One area of interest is the development of new derivatives of MNIB that may have improved efficacy and reduced toxicity. Additionally, there is interest in studying the potential use of MNIB in combination with other anticancer agents to enhance its therapeutic effects. Finally, there is ongoing research on the potential use of MNIB in other areas, such as infectious disease and inflammation.
Synthesemethoden
MNIB can be synthesized through a multi-step process, starting with the reaction of 4-nitroimidazole with ethyl acrylate in the presence of a base to obtain ethyl (E)-2-methyl-4-(4-nitroimidazol-1-yl)but-2-enoate. This intermediate can then be further reacted with methyl iodide to yield MNIB.
Wissenschaftliche Forschungsanwendungen
MNIB has been extensively studied for its potential application in cancer therapy. It has been shown to selectively target hypoxic tumor cells, which are often resistant to conventional chemotherapy. MNIB can be activated by the low oxygen levels in these cells, leading to the generation of reactive oxygen species that induce cell death.
Eigenschaften
IUPAC Name |
methyl (E)-2-methyl-4-(4-nitroimidazol-1-yl)but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-7(9(13)16-2)3-4-11-5-8(10-6-11)12(14)15/h3,5-6H,4H2,1-2H3/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWDYGCRPACYPE-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=C(N=C1)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CN1C=C(N=C1)[N+](=O)[O-])/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-(Methoxymethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7581376.png)

![4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581388.png)
![2-amino-3-methoxy-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B7581393.png)
![2-[Cyclohexyl-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]amino]ethanol](/img/structure/B7581402.png)
![1-[[2-(2-Methylpropyl)-1,2,4-triazol-3-yl]methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7581404.png)




![3-[[4-(Methoxymethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7581447.png)
![3-[1,3-Dihydroisoindol-2-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7581463.png)

![3-[1-(6-Ethyl-2-methylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7581476.png)